(Iodomethyl)boronic acid
Description
Significance of α-Haloboron Compounds in Contemporary Organic Synthesis
α-Haloboron compounds have emerged as exceptionally versatile building blocks in modern organic synthesis. thieme-connect.comdntb.gov.ua Their significance stems from the unique reactivity conferred by the presence of both a halogen atom and a boron moiety on the same carbon atom. researchgate.net This arrangement allows for a diverse range of chemical transformations, making them valuable synthons for constructing complex molecular architectures. thieme-connect.comresearchgate.net
One of the primary applications of α-haloboron compounds is in the Matteson homologation reaction. thieme-connect.commdpi.com This reaction allows for the stereocontrolled insertion of a carbon atom into a carbon-boron bond, enabling the iterative construction of chiral centers with high diastereoselectivity. mdpi.comyoutube.com The resulting elongated α-haloboronic esters can be further functionalized by reaction with a wide variety of nucleophiles. youtube.com
Beyond homologation, α-haloboron compounds participate in various cross-coupling reactions, leveraging the reactivity of both the carbon-halogen and carbon-boron bonds. thieme-connect.comresearchgate.net For instance, they can undergo nickel-catalyzed asymmetric coupling reactions to form new carbon-carbon bonds. thieme-connect.comresearchgate.net The ability of the boron moiety to stabilize an adjacent radical also opens up avenues for radical-based transformations. researchgate.netrsc.org This dual reactivity allows for the synthesis of a wide array of functionalized molecules, including chiral secondary alkyl boronic esters, which are important intermediates in organic synthesis. researchgate.net The development of methods for the synthesis of α-haloboronates from vinylboronates further expands their utility. rsc.org
Historical Context of Boron-Containing Reagents
The use of boron compounds in chemistry has a history dating back to the 19th century, with the isolation of elemental boron in 1808. acs.orgacs.org However, the widespread application of organoboron reagents in organic synthesis is a more recent development, beginning in the mid-20th century. researchgate.netdergipark.org.tr A pivotal moment was the discovery of hydroboration by H.C. Brown, a reaction that provides a straightforward method for preparing organoboranes from alkenes and alkynes. dergipark.org.tr
The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s further solidified the importance of organoboron compounds. acs.orgdergipark.org.tr This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides, and it has become one of the most powerful tools in synthetic chemistry. acs.orgresearchgate.netdergipark.org.tr
The Matteson reaction, developed by Donald S. Matteson, represents another significant milestone. mdpi.comthieme-connect.com This method for the stereoselective homologation of boronic esters, first reported in the 1960s, provided a powerful strategy for asymmetric synthesis. youtube.comthieme-connect.com The reaction's ability to create chiral centers with high control has made it invaluable for the synthesis of numerous natural products and other biologically active molecules. mdpi.com
Overview of (Iodomethyl)boronic Acid and its Prominent Ester Derivatives within α-Haloorganoboron Chemistry
This compound is a key member of the α-haloorganoboron family of compounds. Its structure, featuring an iodine atom and a boronic acid group on the same methyl unit, makes it a valuable reagent for introducing a CH₂I moiety or for participating in reactions that leverage the unique properties of both the carbon-iodine and carbon-boron bonds.
Due to the inherent reactivity and potential instability of boronic acids, this compound is most commonly used in the form of its ester derivatives. These esters offer enhanced stability, particularly towards air and moisture, and are often more amenable to purification by techniques like chromatography. sigmaaldrich.comresearchgate.net Two of the most prominent ester derivatives are the pinacol (B44631) ester and the MIDA (N-methyliminodiacetic acid) ester.
This compound pinacol ester: This is a widely used derivative, valued for its stability and ease of handling. frontierspecialtychemicals.comfrontierspecialtychemicals.com It serves as a versatile building block in a variety of synthetic transformations, including cross-coupling reactions and homologations. frontierspecialtychemicals.comfrontierspecialtychemicals.com The pinacol group can be cleaved under specific conditions to liberate the free boronic acid when required. It has been utilized in the room temperature regioselective alkylation of pyridazines. mit.edu
This compound MIDA ester: MIDA boronates are exceptionally stable, air-stable solids that can be purified by chromatography. researchgate.netgoogle.com A key advantage of the MIDA protecting group is its ability to be removed under mild aqueous basic conditions, allowing for the slow, in situ release of the unstable boronic acid. researchgate.netgoogle.com This feature is particularly useful in reactions like the Suzuki-Miyaura coupling, where the gradual release of the boronic acid can improve reaction outcomes. google.com While the synthesis of many MIDA boronates is straightforward, attempts to synthesize iodomethyl MIDA boronate have presented challenges. scholaris.ca
The table below summarizes the key properties of this compound and its pinacol ester derivative.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | CH₄BIO₂ organoborons.com | C₇H₁₄BIO₂ frontierspecialtychemicals.comnih.gov |
| Molecular Weight | 185.757 g/mol organoborons.com | 267.90 g/mol frontierspecialtychemicals.comnih.gov |
| CAS Number | 16876-23-6 organoborons.com | 70557-99-2 frontierspecialtychemicals.comnih.gov |
| Synonyms | iodomethylboronic acid organoborons.com | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane frontierspecialtychemicals.comnih.gov |
| Physical Form | Not specified | Chloroform, Dichloromethane chemicalbook.com |
| Melting Point | 70-71 °C organoborons.com | Not specified |
| Boiling Point | Not applicable organoborons.com | 64-65 °C at 0.2 Torr chemicalbook.com |
Properties
IUPAC Name |
iodomethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BIO2/c3-1-2(4)5/h4-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUADGVVQZUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CI)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295365 | |
| Record name | (iodomethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16876-23-6 | |
| Record name | NSC101517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (iodomethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Iodomethyl Boronic Acid and Its Derivatives
Preparative Routes to (Iodomethyl)boronic Acid
This compound (CH₄BIO₂) is a foundational compound in this class, though it is less commonly used directly in synthesis compared to its more stable ester derivatives due to its propensity for decomposition. organoborons.comwiley-vch.de Boronic acids are generally synthesized via the oxidation of boranes or through methods like the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters. wiley-vch.denih.gov However, the free acid is often generated in situ or derived from the hydrolysis of its esters. A notable historical synthesis was reported in the Journal of Organic Chemistry in 1968. organoborons.com The inherent instability of many simple alkylboronic acids often necessitates their conversion to more robust forms, such as boronic esters, for storage and handling. wiley-vch.dersc.org
Synthesis of (Iodomethyl)boronic Esters
Boronic esters are generally more stable than their corresponding boronic acids, making them the preferred reagents for most synthetic applications. The esterification with diols like pinacol (B44631) or alcohols like butanol enhances stability and improves handling characteristics.
The pinacol ester of this compound, 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a widely used and commercially available synthetic building block. frontierspecialtychemicals.comfrontierspecialtychemicals.com One common preparative route involves the reaction of (iodomethyl)triphenylphosphonium (B13402582) iodide with an aldehyde in a Stork-Zhao-Wittig olefination to produce a Z-iodoalkene, which can then undergo lithium-iodine exchange and subsequent trapping with an isopropoxy-pinacolborane reagent. orgsyn.org Another approach starts from bromomethylpinacolborate, which is treated with sodium benzyloxide and subsequently converted to a benzyloxymethyl(MIDA)boronate before further functionalization. nih.gov The pinacol ester is valued for its role as a building block in transition metal-catalyzed coupling reactions. frontierspecialtychemicals.comfrontierspecialtychemicals.com
Table 1: Synthesis of this compound Pinacol Ester
| Precursor(s) | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| (Iodomethyl)triphenylphosphonium iodide, Aldehyde | n-BuLi, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | orgsyn.org |
Dibutyl (iodomethyl)boronate is another important ester derivative. Its synthesis typically involves the esterification of the corresponding boronic acid with butanol. ontosight.ai This compound serves as a key intermediate in various transformations. For instance, the reaction of dibutyl (iodomethyl)boronate with water has been shown to produce the cyclic dimeric ester of (hydroxymethyl)boronic acid, highlighting its utility as a precursor to other functionalized boronic acid derivatives. researchgate.net The presence of the dibutyl ester group makes the compound suitable for applications such as Suzuki-Miyaura and Chan-Lam coupling reactions. ontosight.ai
N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile surrogates for boronic acids. nih.gov The MIDA ligand protects the boron center, rendering the resulting MIDA boronate stable to chromatography, long-term benchtop storage, and a wide range of reaction conditions incompatible with free boronic acids. rsc.orgnih.govcore.ac.uk
The synthesis of iodomethyl(MIDA)boronate has been achieved through an alternative route starting from hydroxymethyl(MIDA)boronate. rsc.orgnih.gov This precursor is treated with iodine and imidazole (B134444) to yield the target iodomethyl(MIDA)boronate. rsc.orgnih.gov This protected iodomethylboron compound can then be used in subsequent synthetic steps, with the MIDA group being easily removed under mild aqueous basic conditions to liberate the free boronic acid when needed. nih.gov
Table 2: Synthesis of Iodomethyl(MIDA)boronate
| Precursor | Reagent(s) | Product | Reference(s) |
|---|
Dibutyl Esters
Advanced Synthetic Strategies for α-Haloboronic Compounds
The development of novel synthetic methods continues to broaden the accessibility and utility of α-haloboronic compounds. These advanced strategies often focus on improving efficiency, sustainability, and substrate scope.
A recent and significant advancement is the development of mechanochemical methods for synthesizing α-halo alkylboronic esters. researchgate.netresearchgate.net This approach utilizes ball milling techniques and overcomes limitations associated with traditional solution-phase synthesis. researchgate.net A notable example is the external catalyst-free, multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides. researchgate.net This solvent-less method provides a general and straightforward route to a diverse array of α-halo alkylboronic esters. researchgate.netbohrium.comrsc.org The process is considered a green and sustainable approach, often proceeding in shorter reaction times and without the need for inert gas protection. researchgate.netrsc.orgrsc.org This strategy represents a paradigm shift, moving away from reliance on solution-based chemistry towards more environmentally benign solid-state reactions. researchgate.net
Table 3: Mechanochemical Synthesis of α-Halo Alkylboronic Esters
| Reaction Components | Technique | Key Features | Product Class | Reference(s) |
|---|
Visible Light-Induced C–H Halogenation to Construct α-Halogenated Boronic Esters
A notable advancement in the synthesis of α-halogenated boronic esters is the use of visible light to induce C–H bond halogenation. researchgate.net This method provides a mild and efficient pathway to α-brominated boronic esters, which are precursors to their iodinated analogs. organic-chemistry.orgacs.org
The process typically involves the reaction of benzylic boronic esters with a halogen source, such as N-bromosuccinimide (NBS), under visible light irradiation. organic-chemistry.org Research has shown that blue LED light (455–460 nm) is particularly effective, and acetonitrile (B52724) is often the optimal solvent for this transformation. organic-chemistry.org This photoredox-catalyzed approach is distinguished by its high yields, operational simplicity, and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org A key advantage is the avoidance of harsh conditions or highly toxic reagents like elemental bromine. organic-chemistry.org
While the direct visible light-induced C-H iodination is less common, the α-bromo boronic esters synthesized through this method are readily converted to the corresponding α-iodo boronic esters. acs.orgacs.org This conversion is achieved via a Finkelstein reaction, a well-established halogen exchange process. organic-chemistry.orgorganic-chemistry.org In this subsequent step, the crude α-bromo boronate is treated with an iodide salt, such as sodium iodide (NaI), to furnish the desired (iodomethyl)boronic ester derivative. acs.org
Table 1: Optimized Conditions for Visible Light-Induced C–H Bromination of Benzyl (B1604629) Boronic Esters organic-chemistry.org
| Parameter | Optimal Condition |
|---|---|
| Light Source | Blue LED (455–460 nm) |
| Solvent | Acetonitrile (MeCN) |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Subsequent Iodination | Finkelstein Reaction with NaI |
| Advantages | Mild conditions, high yields, good functional group tolerance |
Detailed research findings indicate that various substituents on the benzyl ring, including chloro, bromo, iodo, ester, and cyano groups, are well-tolerated during the initial C-H bromination step. acs.org
One-Pot Oxidative Difunctionalization of Alkenyl MIDA Boronates
A versatile strategy for preparing densely functionalized organoboron compounds is the one-pot oxidative difunctionalization of alkenyl N-methyliminodiacetyl (MIDA) boronates. nih.gov This method allows for the synthesis of α-halo-α'-boryl ketones, including the iodo-substituted variants. nih.govscholaris.ca The significance of this reaction lies in its ability to introduce a carbonyl group and a halogen atom alpha to the boron moiety in a single, controlled process. nih.gov
The starting materials, alkenyl MIDA boronates, are readily accessible. nih.govscholaris.ca The reaction proceeds with high regioselectivity, leading exclusively to halogenation at the α-position relative to the boryl group. scholaris.ca This transformation has been successfully applied to a range of aryl and heteroaryl substrates, yielding the products in good to excellent yields. scholaris.ca The synthetic utility of the resulting α-iodo-α'-boryl ketones is significant, as they serve as building blocks for more complex molecules, such as borylated furans. nih.govscholaris.ca
Table 2: Oxidative Difunctionalization of Alkenyl MIDA Boronates nih.govscholaris.ca
| Feature | Description |
|---|---|
| Substrate | Alkenyl MIDA boronate |
| Outcome | Synthesis of α-halo-α'-boryl ketones |
| Key Advantage | One-pot procedure, high regioselectivity |
| Halogen Sources | Various, including iodine-based reagents |
| Synthetic Potential | Precursors to functionalized heterocycles like borylated furans |
This method represents a powerful tool for generating molecular complexity from simple alkenyl boronate precursors, providing direct access to compounds bearing carbonyl, halogen, and boronate functionalities on adjacent carbons. nih.gov
Transition Metal-Catalyzed Borylation Approaches
Transition metal catalysis offers a powerful and widely used method for the formation of carbon-boron bonds, which can be applied to the synthesis of this compound derivatives. rsc.org These reactions typically involve the coupling of an organic halide with a diboron (B99234) reagent in the presence of a catalyst based on metals like palladium, nickel, or copper. rsc.orgescholarship.org
For the specific synthesis of this compound or its esters, a suitable starting material would be a gem-dihaloalkane like diiodomethane. The general approach involves the catalytic borylation of an alkyl halide. d-nb.info For instance, nickel-catalyzed borylation has proven effective for unactivated primary and secondary alkyl halides using bis(pinacolato)diboron (B136004) (B₂pin₂). escholarship.org A catalyst system formed from nickel(II) bromide and a tridentate PyBOX ligand can achieve this Miyaura-type borylation. escholarship.org
Copper-catalyzed systems have also been developed. While early systems were most effective for aryl iodides, advancements have expanded their utility. escholarship.org Metal-free radical borylation of alkyl iodides using bis(catecholato)diboron (B79384) (B₂cat₂) under mild, light-induced conditions has also been reported, demonstrating high functional group tolerance. d-nb.info This method is effective for primary alkyl iodides, such as (2-iodoethyl)benzene (B101923) and 4-(iodomethyl)cyclohex-1-ene, yielding the corresponding boronic esters in good yields after transesterification with pinacol. d-nb.info
Palladium-catalyzed borylation is another cornerstone, often used for aryl halides but adaptable for certain alkyl halides. nih.gov The choice of ligand is critical for achieving high efficiency and selectivity in these transformations. rsc.org
Table 3: Overview of Transition Metal-Catalyzed Borylation of Alkyl Iodides
| Catalyst System | Metal | Boron Source | Substrate Scope Example | Reference |
|---|---|---|---|---|
| NiBr₂/PyBOX | Nickel | B₂pin₂ | Unactivated alkyl halides | escholarship.org |
| CuI/L-proline | Copper | HBpin | Aryl iodides | escholarship.org |
| Metal-Free Radical | N/A | B₂cat₂ | Primary alkyl iodides | d-nb.info |
Synthesis of Diborodichloromethane (DBDCM) and Related Species
Diborodichloromethane (Cl₂C(Bpin)₂) is a versatile geminal-diboryl reagent that serves as a fundamental building block in organoboron chemistry. researchgate.net While not a direct synthesis of this compound, the synthesis of DBDCM and its subsequent functionalization represent a potential pathway to related structures.
A scalable and practical synthesis of DBDCM has been developed via the Matteson reaction, which involves treating lithiated trichloromethane (trichloromethyllithium) with bis(pinacolato)diboron (B₂pin₂). researchgate.netresearchgate.net This method provides a foundational unit for constructing a wide array of structurally diverse gem-diborylalkanes. researchgate.net
The synthetic power of DBDCM lies in the controllable functionalization of its two C-Cl bonds. researchgate.net These chlorine atoms can be substituted in a stepwise manner, allowing for the chemodivergent synthesis of various gem-diborylalkanes. researchgate.net Although direct iodination to replace the chloro groups is not the primary reported reaction, the principle of C-Cl functionalization opens up the possibility of accessing di-iodinated or mixed halo-species through subsequent halogen exchange reactions. Furthermore, the development of DBDCM has enabled the synthesis of isotopically enriched versions, which are valuable for mechanistic studies and the preparation of labeled molecules. researchgate.netresearchgate.net
Table 4: Synthesis of Diborodichloromethane (DBDCM) researchgate.net
| Reagent 1 | Reagent 2 | Product | Synthetic Method | Key Application |
|---|
Reactivity and Mechanistic Investigations of Iodomethyl Boronic Acid Derivatives
Fundamental Reactivity Patterns of α-Iodomethylboron Species
(Iodomethyl)boronic acid and its ester derivatives are characterized by the presence of an iodine atom on the carbon adjacent (alpha) to the boron atom. This structural feature governs their fundamental reactivity. The carbon-iodine (C-I) bond is the primary site of reaction, susceptible to cleavage, which allows the resulting (borylmethyl) group to participate in a variety of chemical transformations.
Depending on the reaction conditions, the α-iodomethylboron species can act as a precursor to either a nucleophilic or a radical intermediate. For instance, in the presence of a nucleophile, the iodide can be displaced in a substitution reaction. gre.ac.uk Alternatively, under conditions favoring single-electron transfer, a (borylmethyl) radical can be generated, which can then engage in radical-mediated processes. The boronic ester or acid functionality can also influence the reactivity of the C-I bond, making it amenable to specific activation modes in catalyzed reactions. ethz.ch
Carbon-Carbon Bond Forming Reactions
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. yonedalabs.comlibretexts.org this compound derivatives, particularly the pinacol (B44631) ester, serve as effective electrophilic partners in this reaction, where the carbon-iodine bond is the reactive site. gre.ac.uk
The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.org In the context of reactions involving boronic acids and their esters, two principal mechanistic pathways for the crucial transmetalation step have been proposed: the boronate pathway and the oxo-palladium pathway. nih.gov
Boronate Pathway: This is the more traditionally accepted mechanism. It posits that the boronic acid or ester reacts with a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium(II) center. nih.gov
Oxo-Palladium Pathway: An alternative mechanism suggests that a palladium-hydroxo complex reacts directly with the boronic acid to form a Pd-O-B linkage. This intermediate then facilitates the transfer of the organic group to palladium. nih.gov Recent studies under biphasic conditions suggest that the dominant pathway can be influenced by the reaction conditions, with phase-transfer catalysts potentially shifting the equilibrium towards the boronate pathway. nih.gov
The Suzuki-Miyaura coupling of this compound esters has been shown to be compatible with a wide range of aryl and heteroaryl boronic acids, allowing for the synthesis of diverse benzylboronic esters. gre.ac.uknih.gov The reaction tolerates a variety of functional groups on the boronic acid partner, including those that are electron-donating and electron-withdrawing, as well as sterically hindered substrates. gre.ac.uknih.gov This broad substrate scope makes it a valuable tool for creating complex molecular architectures. gre.ac.uknih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Pinacol Ester
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 99 | nih.gov |
| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 95 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 96 | nih.gov |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 94 | nih.gov |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 92 | nih.gov |
This table presents a selection of reported yields and is not exhaustive.
The choice of palladium catalyst and, crucially, the associated ligands, significantly impacts the outcome of the Suzuki-Miyaura coupling. mdpi.comresearchgate.net Phosphine (B1218219) ligands are commonly employed, and their electronic and steric properties can be tuned to optimize the reaction. mdpi.comacs.org For instance, bulky, electron-rich phosphine ligands can enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis. libretexts.orgnih.gov The selection of the base and solvent system is also critical and can influence catalyst performance and stability. nih.govacs.org In some cases, preformed palladium(II) catalysts with specific ligands have been designed to improve activity and allow for milder reaction conditions. mdpi.com
The Chan-Lam coupling reaction typically involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol. wikipedia.orgorganic-chemistry.orgambeed.com This reaction provides a powerful alternative to palladium-catalyzed methods for certain transformations. organic-chemistry.org The mechanism is thought to involve the formation of a copper(III) intermediate which then undergoes reductive elimination to form the desired product. wikipedia.orgalfa-chemistry.com While traditionally used for C-N and C-O bond formation, variations of this reaction are being explored. In a novel application, this compound pinacol ester has been used in a reaction with the amino group of 2'-deoxycytidine, demonstrating the potential for modifying complex biomolecules. researchgate.net
Scope and Substrate Compatibility with this compound Esters
Reductive Cross-Coupling Reactions
Reductive cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds, and derivatives of this compound have emerged as valuable partners in these transformations. These reactions typically involve the coupling of two electrophiles in the presence of a stoichiometric reductant, offering a distinct approach compared to traditional cross-coupling methods that pair an electrophile with an organometallic nucleophile. snnu.edu.cnnih.gov Nickel catalysis has been particularly effective in promoting these reactions due to its ability to facilitate single-electron transfer processes and undergo rapid reductive elimination from a Ni(III) intermediate. snnu.edu.cnnih.gov
Nickel-catalyzed reductive cross-coupling provides an efficient method for the formation of C(sp²)–C(sp³) bonds, linking aromatic or vinyl groups to alkyl chains. chemrxiv.org In the context of this compound derivatives, α-iodoboronic esters serve as the C(sp³) electrophile. These reactions are often promoted by a reductant, such as manganese metal (Mn⁰), and proceed under relatively mild conditions. snnu.edu.cn The use of readily available and stable electrophiles as starting materials enhances the practical appeal of this methodology for synthetic applications. snnu.edu.cnnih.gov
The general mechanism for this transformation involves the reduction of a Ni(II) precatalyst to a more reactive Ni(0) species by the stoichiometric reductant. Oxidative addition of the C(sp²)-halide (e.g., an aryl iodide) to the Ni(0) complex forms a Ni(II)-aryl intermediate. Subsequently, a single-electron transfer from another Ni(0) or the reductant to the α-iodoboronic ester generates an α-boryl radical. This radical then combines with the Ni(II)-aryl species to form a Ni(III) intermediate, which undergoes reductive elimination to furnish the desired C(sp²)–C(sp³) coupled product and regenerate a Ni(I) species that can re-enter the catalytic cycle.
A variety of aryl and vinyl halides can be successfully coupled with α-iodoboronic esters, demonstrating the broad scope of this reaction. The reaction generally exhibits good functional group tolerance, a key advantage in the synthesis of complex molecules. snnu.edu.cnnih.gov
Table 1: Examples of Nickel-Catalyzed C(sp²)–C(sp³) Reductive Cross-Coupling
| C(sp²) Electrophile | C(sp³) Electrophile | Catalyst System | Reductant | Product | Reference |
| Aryl Iodide | α-Iodoboronic Ester | NiCl₂/ligand | Mn⁰ | α-Arylboronic Ester | snnu.edu.cn |
| Alkenyl Bromide | α-Iodoboronic Ester | NiCl₂·dme/ligand | Mn⁰ | α-Alkenylboronic Ester | nih.gov |
A significant advancement in reductive cross-coupling has been the development of enantioselective variants, enabling the synthesis of chiral molecules. nih.gov In the realm of C(sp³)–C(sp³) bond formation, the coupling of two different alkyl electrophiles presents a considerable challenge due to the potential for homo-coupling and the need for high enantiocontrol. researchgate.net
Recent studies have demonstrated the feasibility of enantioselective C(sp³)–C(sp³) reductive cross-coupling using α-chloroboronates (a related α-haloboronate) and unactivated alkyl iodides. nih.gov This transformation is achieved through a dual nickel/photoredox catalysis system. nih.gov The use of a chiral ligand is crucial for inducing asymmetry in the product. snnu.edu.cnnih.gov
The proposed mechanism involves the generation of an alkyl radical from the unactivated alkyl iodide via a photoredox cycle. This radical then adds to a Ni(I) complex, which has been formed by the reduction of a Ni(II) precursor and complexation with the chiral ligand. The resulting Ni(II) intermediate can then react with the α-chloroboronate. Alternatively, the α-chloroboronate can be activated to form a radical that combines with the nickel center. The final C-C bond-forming step occurs via reductive elimination from a Ni(III) species, yielding the enantioenriched secondary alkyl boronic ester. nih.gov This method provides a powerful tool for the construction of chiral building blocks for organic synthesis. nih.govnih.gov
Table 2: Key Features of Enantioselective C(sp³)–C(sp³) Reductive Cross-Coupling
| Feature | Description | Reference |
| Catalysis | Dual Nickel/Photoredox Catalysis | nih.gov |
| C(sp³) Electrophiles | Racemic α-chloroboronates and unactivated alkyl iodides | nih.gov |
| Key Outcome | Formation of chiral secondary alkyl boronic esters | nih.gov |
| Control Element | Chiral ligand for enantioselectivity | snnu.edu.cnnih.gov |
Nickel-Catalyzed C(sp2)-C(sp3) Cross-Coupling with α-Iodoboronic Esters
Conjunctive Cross-Coupling Strategies
Conjunctive cross-coupling represents a three-component reaction where two new bonds are formed across a π-system, such as a vinyl group. researchgate.net This strategy allows for the simultaneous introduction of two different functional groups. In the context of this compound chemistry, vinyl boronic esters can serve as the platform for such transformations.
A notable example is the decarboxylative conjunctive cross-coupling of vinyl boronic esters with carboxylic acids and aryl iodides. nih.gov This reaction proceeds under mild metallaphotoredox conditions and involves a decarboxylative radical addition followed by a cross-coupling cascade. nih.gov This approach provides access to highly functionalized alkyl boronic esters with excellent functional group tolerance. nih.gov
The mechanism likely involves the generation of a radical from the carboxylic acid via a photoredox-mediated decarboxylation. This radical then adds to the vinyl boronic ester, creating a new alkyl radical. This radical intermediate is then trapped in a nickel-catalyzed cross-coupling with the aryl iodide to form the final product. This strategy significantly expands the toolbox for the synthesis of complex boronic esters. nih.gov
Functionalized Olefin Cross-Coupling
The cross-coupling of functionalized olefins provides a direct route to construct carbon-carbon bonds, offering an alternative to traditional methods that may require harsh reagents or cryogenic temperatures. nih.gov this compound pinacol ester has been utilized in such reactions, acting as a precursor to a radical species that can engage in coupling with various olefins. frontierspecialtychemicals.comfrontierspecialtychemicals.com
One approach involves the use of a radical initiator to generate an iodomethyl radical from the this compound pinacol ester. This radical can then add to a functionalized olefin, such as an enol ether or an enone, to form a new C-C bond. nih.gov The reaction conditions can be tuned to favor the desired cross-coupling product over potential side reactions. nih.gov This method allows for the convergent synthesis of complex molecules by bringing together two functionalized fragments. nih.gov
Table 3: Examples of Functionalized Olefin Cross-Coupling Partners
| Donor Olefin Type | Acceptor Olefin Type | Catalyst System | Outcome | Reference |
| Silyl Enol Ether | Cyclic Enone | Fe(dibm)₃ | γ-Keto boronic ester | nih.gov |
| Enol Ether | Acrylamide | Fe(dibm)₃ | Functionalized amide | nih.gov |
Homologation Reactions
Homologation reactions involve the extension of a carbon chain by a single methylene (B1212753) (-CH₂-) unit. The Matteson homologation is a cornerstone reaction in organoboron chemistry for achieving this transformation with high stereocontrol. mdpi.comnrochemistry.comresearchgate.net
The Matteson homologation reaction is a powerful method for the stereospecific synthesis of α-substituted boronic esters. mdpi.comresearchgate.net The reaction involves the treatment of a boronic ester with a dihalomethyllithium reagent (e.g., LiCHCl₂) followed by the addition of a nucleophile. mdpi.com The key step is a 1,2-migration of the alkyl or aryl group from the boron atom to the adjacent carbon, displacing a halide ion. researchgate.net
When applied to derivatives of this compound, or more commonly, the corresponding chiral boronic esters, this reaction allows for the iterative extension of the carbon chain. acs.org The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary on the boron atom, leading to high diastereoselectivity. mdpi.comacs.org The resulting homologated boronic ester can then be subjected to another round of homologation or further functionalized. acs.org This iterative approach has proven invaluable in the synthesis of complex polyketide natural products. acs.org
The general sequence of the Matteson homologation is as follows:
Formation of an ate complex between the boronic ester and the dihalomethyllithium reagent. nrochemistry.com
A 1,2-migration of the organic group from boron to the carbon of the dihalomethyl group, with concomitant displacement of a halide. researchgate.net
Nucleophilic displacement of the remaining halide on the α-carbon by a wide range of nucleophiles, such as Grignard reagents, organolithiums, or alkoxides. acs.org
The high fidelity of this reaction has made it a staple in asymmetric synthesis. researchgate.netacs.org
Matteson Homologation Reaction
Radical Processes and Single-Electron Transfer (SET) Chemistry
Beyond their ionic reactivity, this compound derivatives are also adept at participating in radical processes, primarily through single-electron transfer (SET) pathways. This mode of reactivity opens up a complementary set of transformations that are often difficult to achieve through traditional two-electron chemistry.
A key feature of this compound derivatives is their ability to undergo direct single-electron transfer (SET) dehalogenation to generate α-boryl radicals. researchgate.net The carbon-iodine bond is sufficiently weak to be cleaved upon accepting an electron from a suitable reductant, which can be a transition metal complex or a photoredox catalyst. researchgate.netresearchgate.net This process is highly efficient and allows for the formation of α-boryl radicals under mild conditions, preserving the synthetically valuable boronic ester moiety for subsequent transformations. researchgate.netresearchgate.net
The generated α-boryl radicals are valuable intermediates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netrsc.org These include radical additions to alkenes and alkynes, as well as cross-coupling reactions. researchgate.net The stability of these radicals is a crucial factor in their synthetic utility.
The stability of α-boryl radicals is significantly influenced by the presence of the adjacent boron atom. researchgate.netresearchgate.net Boronic esters with a vacant p-orbital, such as those derived from pinacol, can stabilize an adjacent radical through delocalization of the spin density into the empty p-orbital of the boron. researchgate.netnih.gov This π-type interaction is a form of hyperconjugation.
Interestingly, even coordinatively saturated boronic esters, such as N-methyliminodiacetic acid (MIDA) boronates, have been shown to stabilize adjacent radicals. researchgate.net In these cases, the stabilization is proposed to occur through σB-N hyperconjugation. researchgate.net This finding expands the range of boryl groups that can be used to modulate the reactivity of adjacent radical centers.
Computational studies, including DFT calculations of radical stabilization energies (RSEs), have provided quantitative insights into the stabilizing effect of various boryl groups. researchgate.net These studies have confirmed that the nature of the ligands on the boron atom plays a critical role in determining the extent of radical stabilization. researchgate.netresearchgate.net The ability to tune the electronic properties of the boryl group provides a powerful tool for controlling the reactivity of α-boryl radicals in synthesis.
| Boryl Group | Stabilization Mechanism | Relative Radical Stabilization Energy (kcal/mol) |
| B(pin) | π-conjugation with vacant p-orbital | ~3.2-4.0 researchgate.net |
| B(MIDA) | σB-N hyperconjugation | Significant stabilization observed researchgate.net |
| B(TIDA) | σB-N hyperconjugation | Significant stabilization observed researchgate.net |
Direct SET Dehalogenation to Generate Stable α-Boron Radicals
Stereochemical Aspects of Reactions Involving this compound Derivatives
The stereochemical outcome of reactions involving this compound derivatives is a critical aspect of their synthetic utility, particularly in the construction of chiral molecules.
Suzuki-Miyaura cross-coupling reactions of chiral, non-racemic α-haloboronic esters often proceed with a high degree of stereospecificity, typically with retention of configuration at the stereogenic carbon center. libretexts.orgnih.govsci-hub.se This stereochemical outcome is of significant synthetic value as it allows for the transfer of chirality from the starting boronic ester to the coupled product.
The mechanism of the Suzuki-Miyaura coupling involves a series of steps, including oxidative addition, transmetalation, and reductive elimination. libretexts.org The retention of stereochemistry is generally attributed to the transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center. nih.govsci-hub.se However, the stereochemical course can be influenced by various factors, including the nature of the ligands on the palladium catalyst, the base used, and the specific substrates involved. sci-hub.seorganic-chemistry.org In some cases, particularly with allylic or benzylic halides, inversion of configuration can be observed during the oxidative addition step. harvard.edu
The development of catalytic asymmetric transformations of α-haloboron compounds, including this compound derivatives, has been a major focus of research. researchgate.net These methods aim to generate enantioenriched products from prochiral or racemic starting materials.
A variety of chiral catalysts have been employed to achieve enantioselective transformations. For instance, chiral nickel catalysts have been successfully used in asymmetric reductive cross-coupling reactions of α-haloboronates. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of α-haloalkenylboronic esters provides a route to chiral α-haloboronic esters. researchgate.net Chiral Lewis acids and organocatalysts have also been shown to promote enantioselective reactions, such as iodolactonizations. bohrium.com
These asymmetric transformations often rely on the catalyst's ability to differentiate between two enantiotopic faces of a prochiral substrate or to selectively react with one enantiomer of a racemic mixture. The development of new and more efficient chiral catalysts continues to expand the scope and utility of asymmetric reactions involving this compound derivatives.
Cross-Coupling Reactions with Retention of Configuration
Functional Group Interconversions and Derivatizations of this compound Derivatives
The reactivity of this compound and its derivatives, particularly its esters, allows for a variety of functional group interconversions. These transformations are pivotal in expanding the synthetic utility of this class of compounds, enabling the introduction of diverse structural motifs.
Nucleophilic Substitution at the α-Carbon Atom
The carbon-iodine bond in this compound esters is susceptible to nucleophilic attack, facilitating the displacement of the iodide ion. This reactivity is analogous to that of other α-haloalkylboronic esters, where the neighboring boron atom can influence the reaction's progress. The reaction typically proceeds via an SN2 mechanism, although the formation of an 'ate' complex by initial nucleophilic attack at the boron atom, followed by an intramolecular rearrangement, can also occur.
A notable example of this reactivity is the room temperature regioselective alkylation of pyridazines with this compound pinacol ester. This reaction, which proceeds in the presence of trifluoroacetic acid, demonstrates the ability of the α-boryl group to facilitate the formation of new carbon-heteroatom bonds. The reaction's success with different halides and alkyl chain lengths suggests that the α-boryl group is a key factor in this transformation. The scope of nucleophiles extends to various amines, which can displace the halide in α-halomethylboronic esters to form aminoboronic acid derivatives.
The general scheme for nucleophilic substitution at the α-carbon of an (iodomethyl)boronic ester can be represented as follows:
Table 1: Examples of Nucleophilic Substitution with α-Haloalkylboronic Esters
| Nucleophile | Product Type | Reference |
|---|---|---|
| Pyridazines | N-Alkyl-pyridazinium salts | |
| Cyclic and Acyclic Amines | Aminoboronic acid derivatives | |
| Azide | Azidomethylboronic esters | |
| Thiocyanate | Thiocyanatomethylboronic esters | |
| Phthalimide | Phthalimidomethylboronic esters | |
| Carboxylic Acids | Acyloxymethylboronic esters | |
| Thiols | Thiomethylboronic esters |
Heterocyclization Reactions of α-Boryl-α-Bromoketones
While direct examples involving α-boryl-α-iodoketones are less common in the literature, the reactivity of analogous α-boryl-α-bromoketones provides significant insight into potential heterocyclization reactions. These trifunctional compounds, synthesized from alkenyl MIDA boronates, are valuable precursors for various heterocyclic systems. The presence of the carbonyl group, the α-halogen, and the boryl moiety offers multiple reaction sites for cyclization.
The general strategy involves the reaction of the α-boryl-α-haloketone with a binucleophilic reagent, leading to the formation of a heterocyclic ring. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.
For instance, α-boryl-α-bromoketones have been shown to undergo heterocyclization reactions. It is plausible that α-boryl-α-iodoketones would exhibit similar or even enhanced reactivity due to the better leaving group ability of iodide compared to bromide. The synthesis of various heterocycles from α,β-unsaturated ketones is a well-established field, and the principles can be extended to these borylated systems.
Conversion to α-Boryl Carbonyl Compounds (Ketones, Aldehydes)
This compound derivatives can be converted into valuable α-boryl carbonyl compounds, such as ketones and aldehydes. These transformations significantly broaden the synthetic utility of the parent iodo compound.
One established method for the synthesis of α-boryl ketones involves the hydration or oxidation of N-methyliminodiacetyl boronate (B(MIDA))-decorated alkynes. While not a direct conversion from this compound, this highlights a pathway to access these motifs. A more direct approach could involve the reaction of an α-boryl carbanion equivalent, generated from an (iodomethyl)boronic ester derivative, with an acylating agent. The generation of α-boryl radicals from gem-diborylalkanes and their subsequent conjugate addition to enones is another route to access γ-borylketones. Furthermore, the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) with vinyl triflates offers a route to β-boryl-α,β-unsaturated carbonyl compounds, which can be precursors to saturated α-boryl ketones. Facile methods for the synthesis of α-N-heterocyclic carbene-boryl ketones from NHC-boranes and alkenyl triflates have also been reported.
The synthesis of α-boryl aldehydes , a class of stable and versatile building blocks, can be achieved from oxiranyl N-methyliminodiacetyl boronates through a 1,2-boryl migration coupled with epoxide opening. These α-boryl aldehydes can then be transformed into a wide array of functionalized boronic acid derivatives. The conversion of this compound to an α-boryl aldehyde could potentially be achieved through a two-step process involving nucleophilic substitution with a protected hydroxymethyl equivalent, followed by oxidation.
Iodofluorination of Alkynyl and Alkenyl MIDA Boronates
A significant application demonstrating the reactivity of borylated unsaturated systems is the iodofluorination of alkynyl and alkenyl N-methyliminodiacetyl (MIDA) boronates. This reaction provides access to fluorinated organoborons bearing a valuable carbon-iodine bond. The use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the electrophilic iodine source and a fluoride (B91410) source, such as Et₃N·3HF, allows for the efficient and regioselective introduction of both iodine and fluorine across the multiple bond.
For alkynyl MIDA boronates , the reaction proceeds to give trans-iodofluorination products with the iodine atom positioned α to the boron moiety. A wide range of functional groups on the aryl ring of the alkyne are tolerated.
Table 2: Iodofluorination of Alkynyl MIDA Boronates
| Substrate (R group) | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 87 | ||
| 4-Methylphenyl | 85 | ||
| 4-Methoxyphenyl | 91 | ||
| 4-Chlorophenyl | 88 | ||
| Thiophen-2-yl | 78 | ||
| Cyclohexyl | 75 |
Reaction Conditions: Alkynyl MIDA boronate (1.0 equiv.), DIH (1.0 equiv.), Et₃N·3HF (9.0 equiv.), DCM, rt.
For alkenyl MIDA boronates , the reaction yields anti-iodofluorination adducts. The reaction is also highly regioselective and tolerates various substituents. The stability of the MIDA boronate is crucial for the success of these transformations, as other boron protecting groups like BF₃K or B(dan) can lead to oxidative deboryliodination.
Table 3: Iodofluorination of Alkenyl MIDA Boronates
| Substrate (R¹ and R² groups) | Product | Yield (%) | Reference |
|---|---|---|---|
| R¹=Ph, R²=H | 86 | ||
| R¹=4-Bromophenyl, R²=H | 89 | ||
| R¹=Naphthyl, R²=H | 82 | ||
| R¹=Ph, R²=Me | 96 | ||
| R¹=Cyclohexyl, R²=H | 81 |
Reaction Conditions: Alkenyl MIDA boronate (1.0 equiv.), DIH (1.0 equiv.), Et₃N·3HF (9.0 equiv.), DCM, rt.
The proposed mechanism involves the formation of a three-membered iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by the fluoride anion occurs from the opposite face, leading to the observed anti-stereochemistry. The regioselectivity is attributed to the electronic effect of the MIDA boron group, which stabilizes the development of positive charge at the β-position, and potentially to the steric bulk of the B(MIDA) moiety.
Lewis Acidity and Boronate Formation
The boron atom in this compound and its derivatives is electron-deficient, possessing a vacant p-orbital, which imparts Lewis acidic character to the molecule. This property is fundamental to much of its reactivity, particularly in its interactions with Lewis bases.
Coordination with Lewis Bases and Formation of Tetrahedral 'Ate' Complexes
Boronic acids and their esters readily react with Lewis bases, such as amines or hydroxide (B78521) ions, to form tetracoordinate boron species known as 'ate' complexes. In these complexes, the boron atom adopts a tetrahedral geometry, and the complex carries a formal negative charge. The formation of these 'ate' complexes is a key step in many reactions involving organoboron compounds, including nucleophilic substitution and cross-coupling reactions.
The Lewis acidity of boronic acids can be influenced by the substituents on the boron atom. Electron-withdrawing groups generally increase the Lewis acidity, making the boron atom more susceptible to nucleophilic attack. While specific studies on the Lewis acidity of this compound are not prevalent, the electron-withdrawing nature of the iodomethyl group is expected to enhance the Lewis acidity of the boron center compared to simple alkylboronic acids.
The formation of a tetrahedral 'ate' complex increases the electron density on the boron-bound organic group, which can facilitate subsequent 1,2-migration of this group from the boron to an adjacent electrophilic center. This process is central to the Petasis borono-Mannich reaction and other related transformations. The equilibrium between the neutral trigonal boronic ester and the anionic tetrahedral 'ate' complex can be influenced by the solvent, the nature of the Lewis base, and the substituents on the boronic acid.
The general equilibrium for the formation of a tetrahedral 'ate' complex is shown below:
Esterification Equilibrium Constants and pH Dependence
The formation of boronate esters from boronic acids and diols is a reversible process governed by specific equilibrium constants. This equilibrium is significantly influenced by the pH of the solution due to the acid-base properties of both the boronic acid and the resulting boronate ester. google.comaablocks.com Boronic acids, such as this compound, are Lewis acids that can exist in a neutral trigonal form or an anionic tetrahedral boronate form in aqueous solutions. acs.orgvdoc.pub The equilibrium between these two forms is dictated by the pKa of the boronic acid. vdoc.pubnih.gov
Despite the general understanding of these principles, a thorough review of the scientific literature did not yield specific experimental data for the esterification equilibrium constants (Keq) for this compound with various diols. Consequently, no data tables for these specific values can be provided at this time. Research on various other boronic acids has shown that both the electronic nature of the substituent on the boron atom and the structure of the diol significantly impact the equilibrium constant. researchgate.net For instance, electron-withdrawing groups on a phenylboronic acid can lower its pKa, affecting the optimal pH for esterification. vdoc.pub
Hydrolysis of Boronic Esters
The hydrolysis of boronic esters is the reverse reaction of esterification and is a critical aspect of their chemistry, particularly in applications where reversible bond formation is desired. The stability of a boronate ester towards hydrolysis is influenced by several factors, including steric hindrance around the boron atom, the nature of the diol, and the pH of the medium. Generally, boronate esters of sterically hindered diols, such as pinanediol, exhibit greater stability towards hydrolysis.
The hydrolysis of boronic esters can proceed through the attack of water on the boron center. The anionic tetrahedral form of a boronate ester is generally more stable and less prone to hydrolysis than the neutral trigonal form. nih.gov Therefore, factors that favor the formation of the anionic boronate ester, such as a lower pKa of the ester, can enhance its stability against hydrolysis. nih.gov
Applications in Advanced Organic Synthesis
Construction of Complex Molecular Architectures and Scaffolds
(Iodomethyl)boronic acid and its esters are key building blocks in the assembly of complex molecular architectures. csic.esnih.gov These compounds provide a gateway to creating diverse and intricate three-dimensional structures, which are of significant interest in materials science and medicinal chemistry. whiterose.ac.ukrsc.org The directional bonding approach, a heuristic method based on the geometry and directionality of building blocks, is often employed in the rational design of these complex molecules, such as molecular organic cages (MOCs). csic.es
One notable application is in the synthesis of mono-borylated cyclopentanes. This is achieved through an atom transfer radical annulation (ATRAn) process that involves the reaction of homoallylic iodides with alkenylboronic esters. This method efficiently produces cyclopentylboronic esters that feature a vicinal iodomethyl substituent, which can be further functionalized. researchgate.net
The adaptability of precursor molecules is crucial in the successful assembly of these complex structures. For instance, in the formation of tetrahedral organic cages through boronate ester formation, the conformational flexibility of the boronic acid tripod building blocks can be advantageous, especially when the geometry of the building blocks is not ideal for the desired assembly. csic.es This highlights that strict preorganization is not always a prerequisite for the successful creation of complex molecular architectures. csic.es
Synthesis of Nitrogen Heterocycles Utilizing Boron-Containing Linchpins
Boron-containing compounds, including derivatives of this compound, play a pivotal role as linchpins in the synthesis of nitrogen heterocycles. These heterocyclic structures are fundamental components of many pharmaceuticals and biologically active compounds.
Regioselective Annulation to Form Borylated Thiazoles
The synthesis of 2-heterocyclic N-methyliminodiacetic acid (MIDA) boronates, including those containing a thiazole (B1198619) ring, has been significantly advanced through new methodologies. researchgate.net One such method involves the direct transligation of 2-heterocyclic trialkoxyborate salts with N-methyliminodiacetic acid at elevated temperatures. researchgate.net This approach provides access to highly stable 5-thiazolyl MIDA boronates, which are valuable intermediates in organic synthesis. researchgate.net The use of MIDA boronates is particularly advantageous as they can serve as stable, crystalline surrogates for otherwise unstable boronic acids, allowing for their slow release in subsequent reactions. researchgate.net
Palladium-Catalyzed Cyclization to Isoindolones
Palladium catalysis has been instrumental in the development of synthetic routes to isoindolinone derivatives. researchgate.net While direct applications of this compound in this specific context are not explicitly detailed in the provided search results, the broader context of palladium-catalyzed reactions for constructing such heterocycles is well-established. researchgate.netcsic.es These reactions often involve the coupling of various building blocks, and the principles could be extended to strategies utilizing borylated precursors. For instance, palladium-catalyzed Sonogashira coupling followed by carbonylation and hydroamination sequences are employed to construct the isoindolinone scaffold. researchgate.net
Synthesis of Fluorinated Aminoalkylboronic Acids from α-Boryl Aldehydes
A significant advancement in the synthesis of novel boron-containing heterocycles is the generation of α-fluorinated aminoalkylboronic acids. nih.gov These compounds, which feature a unique B-CF linkage, are synthesized from secondary amines and α-boryl aldehydes through an electrophilic fluorination of boryl enamines or enamides. nih.gov The resulting fluorinated β-aminoalkylboronic acids are remarkably stable under ambient conditions and across a wide pH range. nih.gov A key structural feature of these molecules is the formation of chair-like motifs stabilized by an amine-boronate hydrogen bond. nih.gov Notably, these fluorinated β-aminoalkylboronic acids exhibit a pKa of 3.4, the lowest recorded for any alkylboronic acid. nih.gov
Development of Novel Synthetic Reagents and Building Blocks
This compound and its derivatives are not only used in the construction of target molecules but also serve as precursors for the development of novel synthetic reagents and building blocks. sigmaaldrich.com These reagents expand the toolbox of organic chemists, enabling new types of chemical transformations.
The pinacol (B44631) ester of this compound, 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a commercially available and versatile building block. frontierspecialtychemicals.com It is utilized in a variety of synthetic applications, including transition metal-catalyzed coupling reactions. frontierspecialtychemicals.com
The development of N-methyliminodiacetic acid (MIDA) boronates represents a significant advancement in this area. researchgate.net MIDA boronates are exceptionally stable compared to other boronate esters and can be used in iterative cross-coupling reactions, analogous to the use of N-protected amino acids in peptide synthesis. researchgate.net This allows for the controlled and sequential introduction of different molecular fragments. A method for preparing chloromethyl MIDA boronate has been developed by reacting chloromethyl boronic acid with MIDA anhydride. google.com
Furthermore, the concept of using boronic acids as "green" compounds is gaining traction, as their ultimate degradation product is boric acid, a relatively benign substance. wiley-vch.de This feature, combined with their synthetic versatility, makes boronic acid derivatives, including those derived from this compound, attractive reagents for sustainable chemical synthesis. nih.gov
Spectroscopic Characterization and Computational Chemistry of Iodomethyl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for characterizing the structure of boronic acids. Both Boron-11 and Carbon-13 nuclei provide valuable, complementary data.
Boron-11 (¹¹B) NMR is particularly sensitive to the electronic environment and coordination state of the boron atom. nsf.gov Boron has two naturally occurring isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%); ¹¹B is more commonly used for NMR due to its higher natural abundance and lower nuclear quadrupole moment. nsf.gov The chemical shift (δ) in ¹¹B NMR is influenced by factors such as hybridization, coordination number, and the nature of the substituents. mdpi.com
For tricoordinate boronic acids like (Iodomethyl)boronic acid, the boron atom is sp² hybridized, which typically results in ¹¹B chemical shifts appearing in a downfield region. The presence of an iodine atom on the adjacent carbon is expected to cause a significant upfield shift compared to its alkylborane counterparts due to anisotropic effects. sdsu.edu The chemical shifts for boronic acids and their corresponding esters generally fall within the range of 18 to 31 ppm. researchgate.net The addition of a ligand or coordinating solvent to the empty p-orbital of the boron atom leads to rehybridization from sp² to sp³ (tetracoordinate boron), causing a characteristic upfield shift in the ¹¹B spectrum. sdsu.edu
Solid-state ¹¹B NMR spectroscopy provides further insight by measuring the effects of chemical shift anisotropy (CSA). researchgate.netnih.gov The CSA, often expressed as the span (Ω), describes the orientation-dependence of the chemical shift. For boronic acids and esters, these spans are typically on the order of 10-40 ppm and can be clearly observed at high magnetic fields. researchgate.netnih.gov The magnitude of the span is correlated with the local molecular and electronic structure, including dihedral angles and hydrogen bonding patterns. researchgate.netnih.gov
Table 1: Typical Experimental ¹¹B NMR Parameters for Aromatic Boronic Acids and Esters This table illustrates the types of parameters obtained from solid-state NMR studies on related compounds, as detailed in reference nih.gov.
| Parameter | Description | Typical Value Range |
|---|---|---|
| δiso (ppm) | Isotropic Chemical Shift | 18 - 31 |
| CQ (MHz) | Quadrupolar Coupling Constant | 2.5 - 2.8 |
| ηQ | Asymmetry Parameter | 0.1 - 0.6 |
| Ω (ppm) | Span of the CS Tensor | 10 - 40 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹¹B and ¹H NMR by providing information about the carbon skeleton of the molecule. In solution, the rapid tumbling of molecules averages the chemical shifts to their isotropic values. acs.org
For this compound, the most notable signal would be the carbon of the iodomethyl group (-CH₂I). This carbon is directly attached to iodine, a highly electronegative and heavy atom, which results in a significant upfield chemical shift, typically appearing in the range of -5 to 10 ppm. The chemical shift of the carbon atom bonded to boron (B-C) is also of interest, though its signal can sometimes be broadened due to quadrupolar coupling with the boron nucleus. Data for the related pinacol (B44631) ester, 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, shows a characteristic signal for the -CH₂I carbon. nih.gov
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for this compound and its Pinacol Ester
| Carbon Atom | Expected Shift for this compound (ppm) | Experimental Shift for Pinacol Ester (ppm) nih.gov |
|---|---|---|
| -CH₂I | ~ -5 to 10 | Data not specified in source |
| -C(CH₃)₂ | N/A | Data not specified in source |
| -C(CH₃)₂ | N/A | Data not specified in source |
| -CH₃ | N/A | Data not specified in source |
Boron-11 (11B) NMR Chemical Shifts and Anisotropy
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.me The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The most prominent features would include:
O-H Stretching: A very strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) groups. The broadness is a result of intermolecular hydrogen bonding.
B-O Stretching: Strong absorptions corresponding to the boron-oxygen single bond stretch typically appear in the 1300-1400 cm⁻¹ range.
C-H Stretching: Absorptions for the carbon-hydrogen bond stretches in the methylene (B1212753) group will be found just below 3000 cm⁻¹.
B-C Stretching: The boron-carbon bond stretch is expected to produce a weak to medium absorption in the 1100-1200 cm⁻¹ region.
C-I Stretching: The carbon-iodine bond stretch gives rise to an absorption in the far-infrared region, typically around 500-600 cm⁻¹.
Fingerprint Region: The region from 400-1400 cm⁻¹ contains complex patterns of bending vibrations that are unique to the molecule, serving as a "fingerprint" for identification. fiveable.menih.gov
The combination of these bands provides clear evidence for the presence of the boronic acid functionality and the iodomethyl substituent. mdpi.com
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| C-H | Stretch | 2850 - 2960 | Medium |
| B-O | Stretch | 1310 - 1380 | Strong |
| B-C | Stretch | 1100 - 1200 | Medium-Weak |
| C-I | Stretch | 500 - 600 | Medium-Strong |
Theoretical and Computational Studies
Theoretical calculations are essential for interpreting experimental spectroscopic data and gaining deeper insight into the electronic properties that govern the behavior of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. bibliotekanauki.pl For boronic acids, DFT calculations, particularly with functionals like B3LYP or GGA revPBE, are employed to optimize molecular geometries and predict spectroscopic parameters. nih.govbibliotekanauki.plscience.gov Studies have shown that GGA revPBE DFT calculations yield results that are in excellent agreement with experimental solid-state NMR data for boronic acids. researchgate.netnih.gov
These calculations provide detailed information about the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This allows for a theoretical examination of the electronic environment around the boron atom, explaining the influence of the iodomethyl group on its properties. The calculations can confirm the planarity of the C-B(OH)₂ group and model the effects of intermolecular hydrogen bonding in the solid state.
Advanced computational analysis involves the calculation of the Electric Field Gradient (EFG) and magnetic shielding (or chemical shift) tensors at the boron nucleus. researchgate.netnih.gov These second-rank tensors provide a three-dimensional picture of the electronic environment and are highly sensitive to the local symmetry and bonding. whiterose.ac.ukresearchgate.net
Electric Field Gradient (EFG) Tensor: The EFG describes the interaction between the nuclear quadrupole moment of the ¹¹B nucleus (spin I = 3/2) and the gradient of the electric field generated by the surrounding electron distribution. It is characterized by the quadrupolar coupling constant (C_Q) and the asymmetry parameter (η_Q). These parameters, obtained experimentally from solid-state NMR or NQR spectroscopy, can be calculated using DFT and provide a stringent test of the accuracy of the calculated electron density near the nucleus. nih.govresearchgate.net
The combination of experimental solid-state NMR and DFT calculations of these tensors provides a powerful approach for a detailed characterization of the electronic structure and bonding at the boron center in this compound. researchgate.netnih.gov
Mechanistic Insights from Computational Modeling of Ester Formation and Reaction Pathways
A comprehensive understanding of the reaction mechanisms of this compound, especially its esterification, is crucial for optimizing its use in various synthetic applications. While specific computational studies on this compound are not extensively available in public literature, mechanistic insights can be extrapolated from computational models of boric acid and other alkyl- and arylboronic acids. anu.edu.auresearchgate.netrsc.org
The esterification of boronic acids with diols is a reversible process that can proceed through several proposed mechanistic pathways. rsc.orgnsf.gov Density Functional Theory (DFT) calculations on model systems, such as the reaction of boric acid with diols, have provided a foundational understanding of these pathways. researchgate.netrsc.org
General Mechanistic Pathways for Boronic Acid Esterification:
Two primary pathways are generally considered for the esterification of boronic acids:
Reaction with Trigonal Boronic Acid: In this pathway, the trigonal (sp² hybridized) boronic acid interacts with the diol. The reaction can be initiated by the nucleophilic attack of a hydroxyl group from the diol on the empty p-orbital of the boron atom. anu.edu.au This is often the rate-determining step and leads to a tetrahedral intermediate. Subsequent intramolecular proton transfer and elimination of water molecules result in the formation of the cyclic boronate ester.
Reaction with Tetrahedral Boronate Ion: Under basic conditions, the boronic acid can exist in equilibrium with its tetrahedral (sp³ hybridized) boronate anion. This anionic species is often more reactive towards diols. The reaction proceeds through the displacement of a hydroxyl group on the boronate by a hydroxyl group from the diol, followed by a second displacement to form the cyclic ester and release water. anu.edu.au
Computational studies suggest that the Gibbs energies of activation for these reactions can be influenced by factors such as the nature of the substituent on the boron atom (the R-group), the structure of the diol, and the reaction conditions (pH, solvent). rsc.org For alkylboronic acids, the experimental Gibbs energies of activation for reactions with aliphatic diols are typically in the range of 50 kJ mol⁻¹. rsc.org
Application to this compound:
For this compound, the iodomethyl group (-CH₂I) acts as the alkyl substituent. Its electronic and steric properties will influence the reactivity of the boronic acid. The electron-withdrawing nature of the iodine atom may affect the Lewis acidity of the boron center, potentially influencing the equilibrium between the trigonal acid and the tetrahedral boronate.
Computational modeling of related systems indicates that the formation of a boronate ester from a boronic acid and a diol, such as pinacol, likely involves the following key steps:
Initial Coordination: The diol coordinates to the boron atom of the this compound.
Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs.
Water Elimination: Stepwise elimination of water molecules leads to the formation of the cyclic boronate ester.
A DFT study on the metathesis of boronic esters, which involves the exchange of diol components, suggests that a nucleophile-mediated ring-opening of the boronic ester is a probable mechanism. rsc.org This highlights the dynamic nature of the B-O bond in these systems.
It is important to note that without specific computational data for this compound, these mechanistic descriptions remain inferred from general models. The actual energy barriers and transition state geometries may vary.
Spectroscopic Data for this compound Pinacol Ester
While comprehensive spectroscopic data for the free this compound is scarce in the public domain, information for its pinacol ester, 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is more accessible. nih.govfrontierspecialtychemicals.comchemsrc.comalfa-chemistry.com
Table 1: Spectroscopic Data for 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Spectroscopic Technique | Observed Data/Properties |
| ¹H NMR | Data not consistently reported in available literature. |
| ¹³C NMR | Data not consistently reported in available literature. |
| ¹¹B NMR | A broad singlet is expected in the region typical for tetracoordinate boron in a pinacol ester. nih.gov |
| Mass Spectrometry | Molecular Weight: 267.90 g/mol . nih.govfrontierspecialtychemicals.comchemsrc.com |
| FT-IR | Characteristic peaks for C-H, C-O, and B-O stretches would be expected. Specific data for this compound is not readily available. |
Note: The lack of consistent, publicly available experimental spectra (¹H, ¹³C NMR, and FT-IR) for this compound and its pinacol ester limits a detailed spectroscopic analysis in this article. The data presented is based on supplier information and general knowledge of similar compounds.
Future Research Directions in Iodomethyl Boronic Acid Chemistry
Expansion of Catalytic Systems and Methodologies
A significant area of future research lies in the expansion of catalytic systems to harness the full potential of (iodomethyl)boronic acid derivatives. While palladium catalysis has been instrumental, the exploration of other transition metals and novel catalytic concepts is a key objective.
Recent work has demonstrated a palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters, a process that relies on a rare oxidative addition enhanced by an α-boryl effect. nih.govacs.org This highlights a promising direction for developing new carbon-carbon bond-forming reactions. Future investigations could focus on expanding the substrate scope and exploring other transition metals, such as nickel, which has shown utility in the cross-coupling of α-chloroboronic acid esters. nih.gov
Photocatalysis represents another frontier. The use of dual catalytic systems, for instance combining sodium decatungstate with a cobaloxime catalyst, has been shown to enable the acceptorless dehydrogenation of unactivated hydrocarbons. mit.edu Applying similar photocatalytic strategies to reactions involving this compound could unlock novel transformations by accessing radical intermediates under mild conditions.
Furthermore, the principles of boronic acid catalysis, where the boronic acid moiety itself acts as a catalyst to activate functional groups like alcohols and carboxylic acids, could be extended. rsc.orgnih.gov Research into bifunctional catalysts that incorporate a boronic acid for substrate activation alongside another catalytic site for bond formation could lead to highly efficient and selective one-pot procedures.
| Catalytic System/Methodology | Description | Potential Application with this compound |
| Palladium-Catalyzed Homologation | Utilizes halomethylboronic esters for a formal C1 insertion into arylboronic acids, enabled by an α-boryl effect. nih.govacs.org | Direct synthesis of benzylic boronic esters from arylboronic acids without stoichiometric organometallic reagents. nih.govacs.org |
| Nickel Catalysis | Effective in cross-electrophile coupling and alkene difunctionalization using α-haloboronic acid esters. nih.gov | Development of new stereoconvergent cross-coupling reactions. nih.gov |
| Dual Photocatalysis | Employs systems like sodium decatungstate and a cobaloxime catalyst to facilitate reactions via hydrogen atom abstraction. mit.edu | Accessing novel reactivity through radical pathways under mild conditions. |
| Boronic Acid Catalysis | Uses the Lewis acidity of the boronic acid to activate hydroxy functional groups for direct transformations. rsc.org | Designing bifunctional catalysts for cascade reactions involving this compound derivatives. |
Development of New Asymmetric Synthetic Transformations
This compound and its esters are powerful tools for stereocontrolled synthesis. Future research will likely focus on creating new and more efficient asymmetric methodologies to construct complex chiral molecules.
The Matteson homologation, a cornerstone of boron chemistry, has been adapted for stereocontrolled iterative sequences, allowing for the sequential installation of multiple stereocenters with high diastereoselectivity. researchgate.net Future work will aim to develop new chiral auxiliaries and directing groups that offer even higher levels of stereocontrol and can be easily recycled, a key aspect of ideal asymmetric synthesis. iupac.org The use of chiral diols like (R,R)-1,2-dicyclohexyl-1,2-ethanediol has proven effective in directing the stereochemical outcome of reactions with (dichloromethyl)lithium, and similar strategies could be adapted for reactions with this compound derivatives. researchgate.net
Researchers are also designing novel enantioselective reactions. For example, isomerically pure allylboronates, synthesized from the reaction of iodomethylboronic esters with vinylcopper intermediates, react with aldehydes in a highly diastereo- and enantioselective manner. acs.org Expanding the scope of these reactions to include a wider variety of electrophiles and developing catalytic enantioselective versions are important future goals. The ultimate aim is to devise transformations that allow for the selection of any desired stereoisomer by tuning the catalyst or chiral auxiliary. iupac.org
| Asymmetric Method | Key Feature | Example Application |
| Iterative Matteson Homologation | Sequential, stereocontrolled C1-insertion into C-B bonds. researchgate.net | Synthesis of molecules with multiple contiguous stereocenters. researchgate.net |
| Chiral Auxiliaries | Use of chiral diols (e.g., pinanediol, butanediol) to control stereochemistry. iupac.org | Synthesis of chiral α-chloroalkylboronic acids that can be purified to high enantiomeric purity. iupac.org |
| Asymmetric Allylboration | Enantioselective reaction of chiral allylboronates with aldehydes. acs.org | Stereocontrolled synthesis of α-exomethylene γ-lactones with quaternary carbon centers. acs.org |
Exploration of Novel Reactivity Modes and Synthetic Transformations
Unlocking new reactivity patterns of this compound is a central theme for future research. The interplay between the Lewis acidic boron center and the adjacent iodomethyl group provides a platform for discovering unprecedented synthetic transformations.
One promising avenue is the exploration of radical-based reactions. The hyperconjugative stability afforded by the α-boryl group to adjacent alkyl radicals can be exploited. mit.edu This has been demonstrated in the regioselective alkylation of pyridazines with this compound pinacol ester. mit.edu Further research into atom transfer radical annulation (ATRAn) processes, which have been used to synthesize cyclopentylboronic esters with a vicinal iodomethyl substituent, could lead to new methods for constructing complex cyclic systems. researchgate.net
Another area of interest is the development of novel cyclization reactions. Researchers are exploring the synthesis of borylated α-amino sulfonylhydrazones with the goal of inducing intramolecular couplings to furnish borylated pyrrolidines. scholaris.ca This strategy, if successful, would provide a new route to functionalized heterocyclic compounds.
The unique electronic properties of halomethylboronic esters are also being leveraged to achieve transformations that are difficult with other reagents. The facile oxidative addition of palladium(0) to bromomethyl Bpin, a consequence of the α-boryl effect, enables a formal homologation of arylboronic acids without the need for stoichiometric organometallic reagents. nih.govacs.org Investigating the full extent of this α-boryl assisted reactivity with different metals and electrophiles is a key future direction. nih.gov
Sustainable and Green Synthesis Approaches for this compound Derivatives
Aligning the synthesis and application of this compound derivatives with the principles of green chemistry is an increasingly important research focus. Boronic acids are generally considered to be "green" compounds due to their low toxicity and their degradation to boric acid, a relatively benign substance. sigmaaldrich.comnih.govmdpi.com
Future research will emphasize the development of synthetic routes that are more atom-economical, generate less waste, and use environmentally friendly solvents and reagents. Catalytic methods are inherently greener than stoichiometric approaches. rsc.org Therefore, expanding the catalytic methodologies described in section 6.1 is a primary goal for sustainable synthesis. Developing reactions that proceed under mild conditions with high selectivity minimizes energy consumption and the formation of byproducts. rsc.org
Another aspect is the design of recyclable chiral auxiliaries for asymmetric synthesis, which would reduce waste and cost. iupac.org Furthermore, exploring solvent-free reaction conditions or the use of aqueous media, where possible, will be a key step towards greener processes. The inherent stability and low toxicity of many boronic acid derivatives make them attractive candidates for use in such environmentally conscious synthetic strategies. mdpi.comnih.gov The continued development of boronic acids as catalysts, rather than just reagents, also contributes to greener chemistry by enabling reactions with high atom economy. rsc.org
Q & A
Q. What are the primary synthetic challenges associated with (iodomethyl)boronic acid, and how can they be addressed?
this compound is prone to dehydration and boroxine formation during synthesis, complicating purification . To mitigate this, derivatization with diols (e.g., pinacol) stabilizes the compound as a boronic ester, enabling reliable characterization via techniques like MALDI-MS or NMR . Multi-step synthetic routes may require protecting groups to preserve the iodine substituent during reactions .
Q. What analytical techniques are most effective for characterizing this compound, considering its instability?
- MALDI-MS with derivatization : Conversion to boronic esters prevents dehydration, improving detection accuracy .
- NMR spectroscopy : Tracks reaction progress and confirms structural integrity, particularly for iodine-related shifts .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability and identifies degradation thresholds (e.g., stability up to 300°C) .
Q. What are the key considerations when designing in vitro assays to evaluate the biological activity of this compound derivatives?
- Use cell lines with overexpression of target biomarkers (e.g., cancer cells for tubulin inhibition studies) .
- Measure IC50 values for cytotoxicity and compare against controls (e.g., non-iodinated analogs) .
- Include competitive binding assays to assess specificity for diol-containing biomolecules .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for targeted therapeutic applications?
- QSAR modeling : Predicts bioactivity by correlating structural descriptors (e.g., iodine electronegativity) with experimental outcomes .
- Molecular docking : Simulates interactions with target proteins (e.g., proteasomes or tubulin) to optimize binding affinity .
- Machine learning clustering : Identifies chemical diversity in boronic acid libraries for focused SAR studies .
Q. How does the iodine substituent influence the binding kinetics of this compound with diols compared to other boronic acids?
The electron-withdrawing iodine atom enhances Lewis acidity, potentially increasing binding affinity for diols. Stopped-flow fluorescence assays can quantify kon/koff rates, with comparative studies against non-halogenated analogs . For example, kon values for fructose binding may increase by 20–30% due to iodine’s inductive effects .
Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture systems?
- Buffer optimization : Use high-pH borate buffers to weaken non-specific electrostatic interactions .
- Surface modification : Introduce hydrophilic spacers (e.g., polyethylene glycol) to reduce hydrophobic binding .
- Competitive elution : Apply free diols (e.g., sorbitol) to displace weakly bound proteins .
Q. How can photoresponsive azobenzene-boronic acid systems be adapted for this compound to control diol binding dynamically?
Incorporate azobenzene near the boron center: UV/visible light triggers E→Z isomerization, altering steric hindrance and modulating diol binding affinity. Red light (λ > 600 nm) enhances binding by stabilizing the Z isomer, enabling spatiotemporal control in drug delivery systems .
Q. What role does the iodine atom play in the anticancer activity of this compound derivatives, and how can SAR studies be optimized?
- Mechanistic role : Iodine improves membrane permeability and stabilizes interactions with hydrophobic protein pockets (e.g., tubulin’s colchicine site) .
- SAR optimization : Synthesize analogs with halogens (Cl, Br) at the methyl position and compare activity via COMPARE analysis .
Q. How do secondary interactions with proteins impact the selectivity of this compound-based sensors, and what methodologies reduce false positives?
Q. What are the thermal degradation pathways of this compound, and how can stability be enhanced during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
